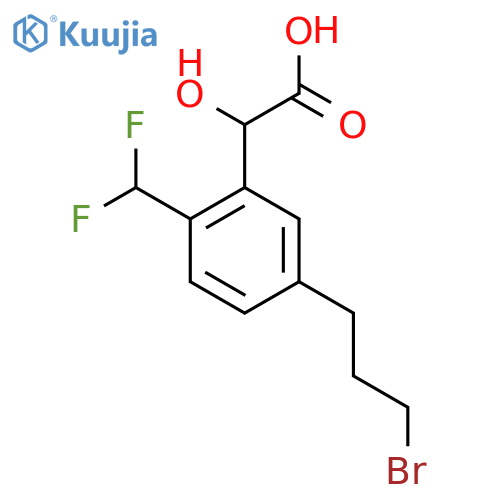Cas no 1806608-59-2 (5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid)

1806608-59-2 structure
商品名:5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid
CAS番号:1806608-59-2
MF:C12H13BrF2O3
メガワット:323.130630254745
CID:4941369
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid
-
- インチ: 1S/C12H13BrF2O3/c13-5-1-2-7-3-4-8(11(14)15)9(6-7)10(16)12(17)18/h3-4,6,10-11,16H,1-2,5H2,(H,17,18)
- InChIKey: LCQPVILABUXJHD-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=CC(C(F)F)=C(C(C(=O)O)O)C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 57.5
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025393-500mg |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015025393-1g |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
| Alichem | A015025393-250mg |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 250mg |
499.20 USD | 2021-06-18 |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 関連文献
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
1806608-59-2 (5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 68551-17-7(Isoalkanes, C10-13)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
